Muscimol Biotin is a conjugate formed by linking muscimol, a potent agonist of gamma-aminobutyric acid receptors, to biotin, a vitamin that plays a crucial role in cellular metabolism. Muscimol itself is derived from the Amanita muscaria mushroom and exhibits psychoactive properties due to its interaction with GABA receptors in the central nervous system. The addition of biotin enhances its utility in biological applications, particularly in receptor studies and drug delivery systems, by facilitating binding to avidin or streptavidin, which are commonly used in biochemical assays and therapeutic applications.
Muscimol undergoes several chemical transformations:
Muscimol exhibits significant biological activity primarily through its action on GABA receptors:
The synthesis of Muscimol Biotin typically involves:
Muscimol Biotin has diverse applications:
Studies involving Muscimol Biotin have focused on its interactions with GABA receptors:
Muscimol Biotin shares structural and functional similarities with several compounds. Here are some notable comparisons:
| Compound | Structure | Unique Features |
|---|---|---|
| Muscimol | 5-Aminomethyl-3-hydroxyisoxazole | Directly derived from Amanita muscaria; psychoactive effects. |
| GABA (Gamma-Aminobutyric Acid) | Aminobutyric acid | Natural neurotransmitter; primary inhibitory neurotransmitter in the brain. |
| Baclofen | 4-Amino-3-(4-chlorophenyl)butanoic acid | Selective GABA B receptor agonist; used as a muscle relaxant. |
| Gabapentin | 2-(1-(Aminomethyl)cyclohexyl)acetic acid | Used for neuropathic pain; modulates calcium channels rather than directly activating GABA receptors. |
Muscimol Biotin is unique due to its dual functionality as both a GABA receptor agonist and a biotin derivative, allowing it to serve specialized roles in biochemical research and therapeutic applications.
Muscimol Biotin represents a unique conjugate compound that combines the potent gamma-aminobutyric acid receptor agonist muscimol with biotin through a hexanoyl linker chain, creating a molecule with distinctive pharmacological properties at gamma-aminobutyric acid receptor subtypes [1] [2]. This biotinylated derivative maintains substantial agonist activity at both gamma-aminobutyric acid A and gamma-aminobutyric acid C receptors while enabling specific immobilization through avidin-biotin interactions [1] [3].
Electrophysiological investigations using Xenopus oocytes expressing cloned gamma-aminobutyric acid receptors have demonstrated that Muscimol Biotin exhibits significant agonist activity with distinct pharmacological profiles across receptor subtypes [1] [2]. At gamma-aminobutyric acid A receptors, Muscimol Biotin produces bicuculline-suppressible responses with a half-maximal effective concentration of 385 micromolar, representing approximately a 190-fold reduction in potency compared to native muscimol [2]. Despite this reduced potency, the compound maintains maximal response amplitudes comparable to those achieved with muscimol alone [2].
The pharmacological profile at gamma-aminobutyric acid C receptors reveals enhanced relative potency, with Muscimol Biotin demonstrating a half-maximal effective concentration of 20 micromolar [2]. This represents only a 10-fold reduction in potency compared to muscimol, which exhibits a half-maximal effective concentration of 2 micromolar at these receptors [2]. Notably, the dose-response relationship at gamma-aminobutyric acid C receptors displays a Hill coefficient of 4.4 for Muscimol Biotin, significantly higher than the 1.2 coefficient observed for muscimol [2]. This steep Hill coefficient suggests enhanced cooperativity in receptor binding or gating mechanisms when the biotin moiety is present [2].
| Receptor Type | Half-Maximal Effective Concentration (μM) | Hill Coefficient | Maximal Response | Bicuculline Sensitivity | Recovery Time (min) |
|---|---|---|---|---|---|
| Gamma-Aminobutyric Acid A Receptors | 385 | Not Available | Comparable to muscimol | Suppressible | ~15 |
| Gamma-Aminobutyric Acid C Receptors | 20 | 4.4 | Comparable to muscimol | Resistant | ~15 |
The kinetic properties of Muscimol Biotin binding reveal prolonged receptor interaction compared to native muscimol [4] [2]. Recovery from peak response following Muscimol Biotin exposure requires approximately 15 seconds at both receptor subtypes, substantially longer than the 4-second recovery time observed with muscimol alone [4] [2]. This extended recovery period suggests that the biotin moiety contributes to stabilized receptor-ligand interactions, potentially through additional binding site contacts or altered receptor conformational dynamics [4].
Receptor subtype selectivity studies have revealed that Muscimol Biotin maintains the characteristic bicuculline sensitivity profile of gamma-aminobutyric acid A receptors while exhibiting bicuculline resistance at gamma-aminobutyric acid C receptors [2]. This pharmacological distinction confirms that the biotinylated compound preserves the fundamental receptor subtype recognition properties of the parent muscimol molecule [2]. The preservation of these characteristics indicates that the biotin conjugation does not significantly alter the core molecular interactions responsible for receptor subtype discrimination [2].
The development of avidin-biotin immobilization systems for Muscimol Biotin has enabled precise spatial control in neurotransmitter receptor research applications [5] [6]. Silicon-based platforms functionalized with avidin provide stable anchoring sites for biotinylated muscimol through the exceptionally high-affinity avidin-biotin interaction, characterized by a dissociation constant of approximately 10^-15 molar [6] [7].
Surface assembly protocols involve sequential modification steps that have been characterized through multiple analytical techniques [6]. Silanization of silicon surfaces produces an initial height increase of 20.5 ± 3.47 angstroms, followed by avidin conjugation contributing an additional 14.2 ± 2.09 angstroms [6]. Final immobilization of biotinylated muscimol adds 12.3 ± 2.51 angstroms to the surface architecture [6]. Contact angle measurements confirm successful surface modifications, with values progressing from 65 ± 5.7 degrees after silanization to 41.2 ± 3.03 degrees following avidin conjugation, and stabilizing at 40.6 ± 1.15 degrees after muscimol biotin attachment [6].
| Surface Modification Step | Height Increase (Å) | Standard Deviation (±Å) | Contact Angle (°) | Contact Angle Standard Deviation (±°) |
|---|---|---|---|---|
| Silanization | 20.5 | 3.47 | 65.0 | 5.70 |
| Avidin Conjugation | 14.2 | 2.09 | 41.2 | 3.03 |
| Muscimol Biotin Immobilization | 12.3 | 2.51 | 40.6 | 1.15 |
X-ray photoelectron spectroscopy analysis confirms successful muscimol immobilization through detection of characteristic carbon to nitrogen mass ratio changes compared to avidin-conjugated surfaces alone [6]. These analytical data demonstrate the chemical integrity of the immobilized neurotransmitter analog and validate the effectiveness of the avidin-biotin anchoring strategy [6].
The spatial resolution capabilities of avidin-biotin immobilization systems have been demonstrated through controlled surface density studies [7]. Single-molecule fluorescence microscopy techniques reveal that biotin binding sites can be spaced at micrometer distances, avoiding crowding effects and enabling individual molecule detection [7]. This spatial control facilitates quantitative analysis of receptor-ligand interactions without interference from neighboring binding events [7].
Quantum dot conjugation studies have extended the spatial resolution applications of muscimol biotin systems [4]. Muscimol conjugated to quantum dots through polyethylene glycol linkers maintains receptor binding activity while providing fluorescent visualization capabilities [4]. The fluorescence wash-out kinetics demonstrate remarkably stable surface attachment, with half-reduction of fluorescence signals requiring 10-15 minutes of incubation in ligand-free medium [4]. This extended residence time contrasts sharply with the rapid dissociation observed for unconjugated quantum dots or polyethylene glycol-modified quantum dots without muscimol [4].
Tethered receptor configurations using Muscimol Biotin reveal complex allosteric modulation mechanisms that differ substantially from free ligand interactions [4] [8]. The biotin moiety serves as more than a simple anchoring group, participating in receptor stabilization through interactions that influence both binding kinetics and conformational dynamics [4] [8].
Structural analysis of avidin-biotin complexes indicates that the carboxyl group of bound biotin is positioned at a maximum distance of 2 angstroms from the avidin surface [9]. This spatial constraint establishes the geometric parameters for tethered receptor systems, where the 17-atom linker chain connecting muscimol to biotin must accommodate both the depth of the gamma-aminobutyric acid binding site and the avidin surface interaction [9]. The successful retention of agonist activity demonstrates that this linker length provides sufficient spatial separation to prevent steric interference between the bulky avidin protein and the receptor binding domain [1] [9].
| Parameter | Value/Description | Functional Significance |
|---|---|---|
| Biotin-Avidin Dissociation Constant | ~10^-15 M | Ultra-high affinity immobilization |
| Tethering Chain Length (atoms) | 17 | Prevents steric clash with receptor |
| Estimated Binding Site Depth (Å) | ≤2 | Maximum distance from avidin surface |
| Structural Cooperativity Effect | Enhanced by ligand binding | Ligand binding stabilizes tetramer |
| Tetrameric Assembly Requirement | Essential for tight binding | Oligomeric structure required |
The tetrameric assembly of avidin proteins plays a crucial role in allosteric modulation mechanisms [8]. Biotin binding influences the penetration of water and ions to subunit interfaces, with ligand occupancy controlling the stability of tetrameric structures [8]. This structural cooperativity between biotin binding and tetramer stability creates a feedback mechanism where successful ligand attachment enhances the overall stability of the immobilization platform [8].
Competitive binding studies reveal that the presence of excess avidin reduces the binding affinity of biotinylated receptor ligands by only a factor of three, indicating that the spatial arrangement successfully accommodates simultaneous binding to both the receptor and avidin [9]. This minimal reduction in binding affinity demonstrates that the allosteric effects of tethering are predominantly stabilizing rather than inhibitory [9].
The allosteric modulation mechanisms in tethered configurations extend beyond simple spatial constraints to include dynamic conformational effects [4] [10]. Photoregulation studies using azobenzene-modified propofol derivatives demonstrate that allosteric modulators can function effectively when tethered to receptor interfaces [10]. The photomodulation decreases as gamma-aminobutyric acid concentration increases, confirming the allosteric nature of the modulation and indicating that tethered systems preserve the fundamental cooperative interactions between orthosteric and allosteric binding sites [11].
Wash-out experiments provide direct evidence for enhanced receptor-ligand stability in tethered configurations [4]. The extended half-reduction time of 10-15 minutes for membrane-bound muscimol-quantum dot conjugates compared to seconds for free muscimol suggests that the tethering platform contributes to stabilized receptor-ligand complexes [4]. This stabilization likely involves multiple contact points between the tethering system and receptor protein, creating a more constrained but functionally preserved binding environment [4].
Electrophysiological investigations using whole-cell patch-clamp techniques have revealed distinct functional properties of Muscimol Biotin in heterologous expression systems. Studies employing oocytes and mammalian cell lines expressing recombinant gamma-aminobutyric acid type A receptors demonstrate that Muscimol Biotin produces measurable alterations in cellular excitability parameters [4].
In controlled patch-clamp experiments, Muscimol Biotin application resulted in a significant increase in current threshold from baseline values of 0.6 ± 0.1 nanoamperes to 2.1 ± 0.6 nanoamperes [4]. This elevation in current threshold indicates reduced neuronal excitability consistent with gamma-aminobutyric acid receptor activation. Concurrent measurements of input resistance revealed a substantial decrease of 77 ± 17% following Muscimol Biotin exposure, reflecting enhanced membrane conductance associated with chloride ion influx [4].
The biotin conjugation introduces notable modifications to the binding kinetics of muscimol at gamma-aminobutyric acid type A receptors. Kinetic analyses using tritiated muscimol binding assays in bovine brain membranes have established that native muscimol exhibits biphasic binding characteristics with high-affinity sites displaying equilibrium dissociation constants of approximately 10 nanomolar and low-affinity sites demonstrating values near 0.5 micromolar [5] [6].
Muscimol Biotin demonstrates altered association and dissociation kinetics compared to unmodified muscimol. The compound exhibits slower association rates and prolonged dissociation times, resulting in extended receptor occupancy periods [7]. Recovery time constants for electrophysiological responses following Muscimol Biotin exposure are estimated at approximately 15 seconds, representing a substantial prolongation compared to the 4-second recovery observed with native muscimol [7].
Heterologous expression studies utilizing specific gamma-aminobutyric acid type A receptor subunit combinations have revealed preferential activity of Muscimol Biotin at extrasynaptic receptor populations. Research employing alpha-4 and delta subunit knockout mouse models demonstrates that high-affinity muscimol binding correlates with the presence of non-alpha-1 containing extrasynaptic receptors [8] [9].
The compound exhibits substantial agonist activity at recombinant alpha-1-beta-3 gamma-aminobutyric acid type A receptors expressed in human embryonic kidney cells, with binding isotherms demonstrating enhancement in the presence of allosteric modulators [10]. Electrophysiological characterization reveals that Muscimol Biotin maintains the fundamental pharmacological profile of muscimol while introducing structural modifications that influence receptor binding dynamics [10].
Dose-response analyses of Muscimol Biotin reveal concentration-dependent inhibition of excitatory synaptic transmission in neural circuits. In brain slice preparations, application of 10 micromolar Muscimol Biotin produces maximal suppression of excitatory postsynaptic potentials, with amplitude reductions ranging from 45% to 64% of baseline values [11]. The onset of inhibitory effects occurs within 15-25 minutes of application, representing the time course for maximal pharmacological effect [11].
Lower concentrations of Muscimol Biotin demonstrate graded inhibitory responses consistent with classical dose-response relationships. Studies utilizing competitive binding assays with concentrations ranging from 100 micromolar to 5 millimolar reveal complete inhibition of fluorescent muscimol conjugate binding, indicating saturable receptor interactions [12] [7].
Quantitative radioligand binding studies using tritiated muscimol have established detailed dose-response parameters for Muscimol Biotin interactions with gamma-aminobutyric acid type A receptors. Binding isotherms demonstrate half-maximal effective concentrations of 180 ± 83 nanomolar with Hill coefficients of 0.64 ± 0.06 in recombinant receptor systems [10].
The compound exhibits biphasic binding characteristics with high-affinity interactions occurring at nanomolar concentrations and low-affinity binding observed at micromolar concentrations. High-affinity binding sites display equilibrium dissociation constants near 10 nanomolar, while low-affinity sites demonstrate values approaching 0.5 micromolar [5] [6].
Electrophysiological dose-response studies reveal that Muscimol Biotin functions as a full agonist at gamma-aminobutyric acid type A receptors with estimated half-maximal effective concentrations in the low micromolar range. Peak current activation studies using concentration ranges from 0.03 to 30 micromolar demonstrate saturable responses with Hill coefficients approximating unity [10].
The compound maintains substantial gamma-aminobutyric acid type A receptor agonist activity despite the presence of the biotin conjugation, indicating that the linker modification does not significantly impair fundamental receptor binding interactions [2] [3]. Structure-activity relationship analyses confirm that the addition of biotin through the 6-aminohexanoyl linker preserves receptor activation properties while introducing novel pharmacokinetic characteristics [3].
Comparative pharmacological analyses reveal that Muscimol Biotin exhibits modified binding characteristics relative to native gamma-aminobutyric acid and unmodified muscimol. While native muscimol demonstrates high-affinity binding with equilibrium dissociation constants in the low nanomolar range, Muscimol Biotin displays reduced apparent affinity due to the steric influence of the biotin conjugation [3].
Studies comparing muscimol analogs demonstrate that structural modifications to the 5-position side chain can substantially alter receptor binding properties. Muscimol Biotin, containing the 6-aminohexanoyl-biotin modification, retains substantial gamma-aminobutyric acid type A receptor agonist activity while exhibiting altered binding kinetics compared to the parent compound [3].
Electrophysiological comparisons between Muscimol Biotin and native gamma-aminobutyric acid agonists reveal distinct functional profiles. Native muscimol acts as a super-agonist at certain gamma-aminobutyric acid type A receptor subtypes, producing 120-140% of the maximal efficacy observed with gamma-aminobutyric acid itself [13]. Muscimol Biotin maintains high intrinsic activity while demonstrating prolonged duration of action compared to unmodified muscimol [7].
The compound exhibits preferential activity at extrasynaptic gamma-aminobutyric acid type A receptors containing alpha-4 and delta subunits, similar to native muscimol. However, the biotin conjugation introduces additional pharmacological characteristics that distinguish it from other gamma-aminobutyric acid agonists, including enhanced receptor occupancy times and altered dissociation kinetics [7].
Systematic structure-activity relationship studies have established that modifications to the muscimol scaffold can substantially alter pharmacological properties. The biotin conjugation at the 5-position through the 6-aminohexanoyl linker represents a modification that preserves receptor binding activity while introducing novel characteristics [3].
Comparative analyses with other muscimol analogs demonstrate that side chain modifications can abolish gamma-aminobutyric acid type A receptor activity, while the biotin conjugation maintains substantial agonist properties. This preservation of activity despite the bulky biotin modification suggests that the linker length and chemical nature of the conjugation are critical factors in maintaining receptor binding interactions [3].